5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenoxy group, a methylpyrazolyl group, and an oxazole carboxamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloro-methoxyphenoxy intermediate: This step involves the reaction of 2-chloro-4-methoxyphenol with an appropriate alkylating agent to form the chloro-methoxyphenoxy intermediate.
Synthesis of the methylpyrazolyl intermediate: This step involves the reaction of 1-methylpyrazole with an appropriate alkylating agent to form the methylpyrazolyl intermediate.
Coupling of intermediates: The chloro-methoxyphenoxy intermediate and the methylpyrazolyl intermediate are then coupled under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different substituents replacing the chloro group.
Scientific Research Applications
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying biological processes.
Medicine: The compound may have potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c1-11(12-8-20-23(2)9-12)21-18(24)16-7-14(27-22-16)10-26-17-5-4-13(25-3)6-15(17)19/h4-9,11H,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPPKQGHUSYWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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